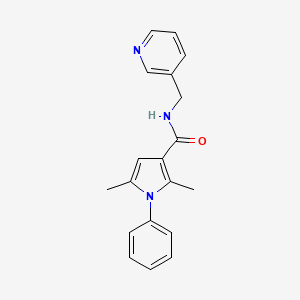
2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide, also known as DPP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DPP-3 belongs to the pyrrole carboxamide class of compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide involves the inhibition of various enzymes, including DPP-4 and DPP-8. DPP-4 inhibition leads to an increase in the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. DPP-8 inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects
2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of DPP-4 and DPP-8, which leads to an increase in the levels of incretin hormones and anti-inflammatory effects, respectively. 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide in lab experiments is its specificity for DPP-4 and DPP-8, which allows for the investigation of the effects of inhibiting these enzymes. However, one of the limitations of using 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide is its relatively low potency compared to other DPP-4 inhibitors.
Orientations Futures
There are several future directions for the research on 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the investigation of its effects on other enzymes and pathways, which could lead to the development of novel therapeutic agents. Additionally, further research is needed to optimize the potency and selectivity of 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide involves a multistep process that includes the reaction of 2,5-dimethyl-3-nitropyridine with phenylboronic acid, followed by the reduction of the resulting intermediate with palladium on carbon. The final step involves the reaction of the resulting intermediate with 3-aminomethylpyrrole-2-carboxylic acid.
Applications De Recherche Scientifique
2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to have inhibitory effects on various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
2,5-dimethyl-1-phenyl-N-(pyridin-3-ylmethyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-11-18(15(2)22(14)17-8-4-3-5-9-17)19(23)21-13-16-7-6-10-20-12-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJABHATZCLYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


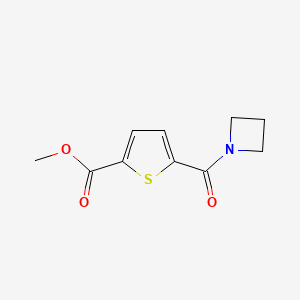
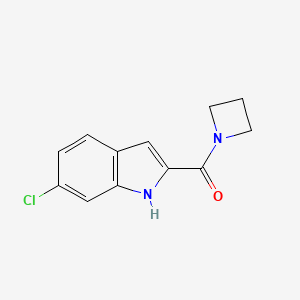
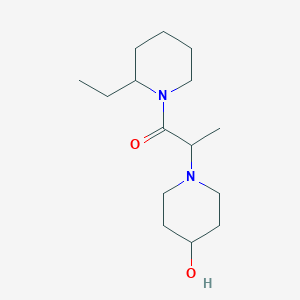
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
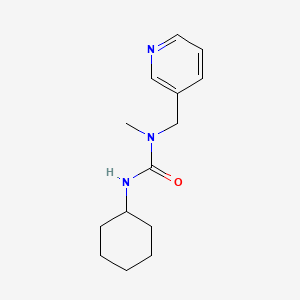
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)